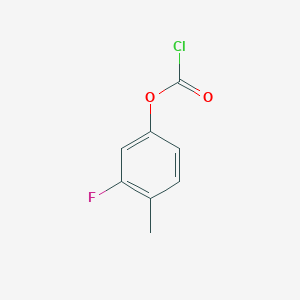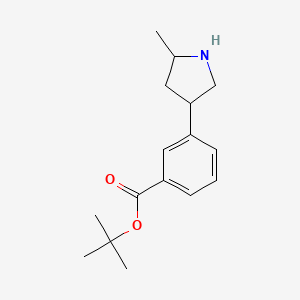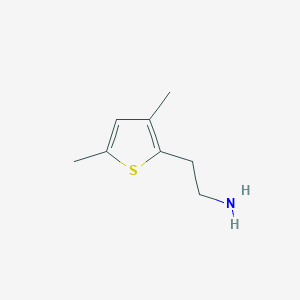
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with chloromethyl, ethoxyphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with chloroacetyl chloride to form an intermediate, which is then cyclized with methylamine to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the substituents.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-phenyl-4-methyl-1,3-oxazole: Lacks the ethoxy group, which may affect its reactivity and applications.
5-(Bromomethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole: The bromine atom can lead to different reactivity compared to the chlorine atom.
2-(4-Ethoxyphenyl)-4-methyl-1,3-oxazole: Lacks the chloromethyl group, which may limit its use in substitution reactions.
Uniqueness
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole is unique due to the presence of both the chloromethyl and ethoxyphenyl groups, which provide a combination of reactivity and potential applications not found in similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-10(5-7-11)13-15-9(2)12(8-14)17-13/h4-7H,3,8H2,1-2H3 |
InChI Key |
XREOCCQSRKNGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
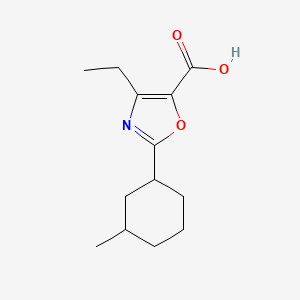

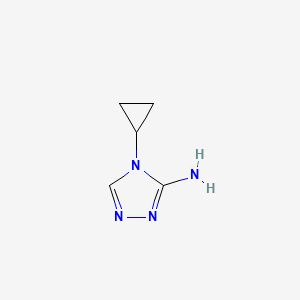
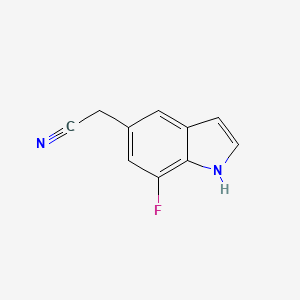

![(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)
![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)
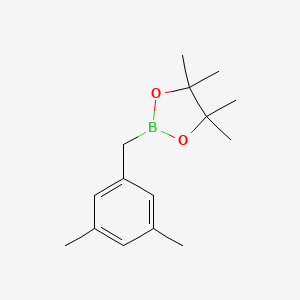
![5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid](/img/structure/B13206909.png)
